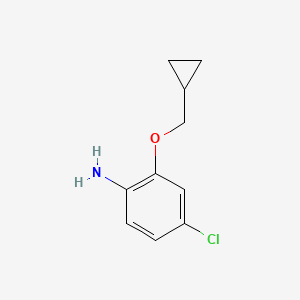
5-(3-Fluorophenoxy)pentan-1-ol
説明
5-(3-Fluorophenoxy)pentan-1-ol is a chemical compound with the molecular formula C11H15FO2 . It has a molecular weight of 198.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray diffraction (XRD), electron microscopy (SEM and STEM-EDS), and X-ray photoelectron spectroscopy (XPS) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, molecular formula, and potentially its melting point, boiling point, and density . Alcohols, in general, have higher boiling points than alkanes and ethers of similar molecular mass due to the presence of hydrogen bonding .科学的研究の応用
Synthetic and Structural Chemistry
5-(3-Fluorophenoxy)pentan-1-ol has garnered attention in synthetic and structural chemistry. Notably, compounds structurally related to this compound have been instrumental in creating new linkers for solid-phase synthesis, offering increased acid stability compared to standard trityl resins (Bleicher, 2000). This advancement is crucial for the immobilization and subsequent modifications of carboxylic acids and amines, showcasing the compound's versatility in chemical synthesis.
Metabolic Pathways and Drug Development
The compound's structural features have been identified in the context of understanding unexpected in vivo conjugation pathways linked to certain hepatitis C NS5B inhibitors. These inhibitors, structured with a bicyclo[1.1.1]pentane, underwent unexpected metabolic transformations, highlighting the complex interactions and stability considerations vital in drug development (Zhuo et al., 2016). Such insights are critical for anticipating the metabolic fate of new therapeutic compounds and ensuring their efficacy and safety.
Material Science and Polymer Research
In material science, the fluorophenoxy group, closely related to this compound, has been pivotal in microbial synthesis, contributing to the development of polyhydroxyalkanoates (PHAs) with modified properties. For instance, fluorinated PHAs exhibited enhanced crystallinity and melting points, presenting new possibilities in creating materials with tailored physical properties (Takagi et al., 2004). This research underscores the compound's potential in diversifying the applications and functionalities of biopolymers.
Electrochemical Sensing and DNA Interaction
In the field of bioanalytical chemistry, analogs of this compound have been explored for their interactions with DNA, which is crucial in developing new chemotherapeutics. Electrochemical DNA-based biosensors employed these compounds to assess their binding to DNA, offering insights into their potential as DNA-interacting agents (Szpakowska et al., 2006). This research underscores the relevance of structural analogs of this compound in medicinal chemistry and drug design.
特性
IUPAC Name |
5-(3-fluorophenoxy)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9,13H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZLJDQQYJNZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[4-(cyanomethyl)phenyl]carbamate](/img/structure/B1398979.png)
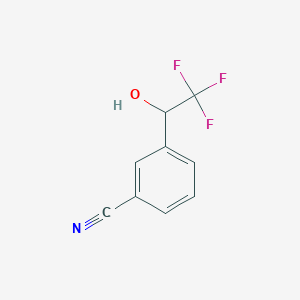
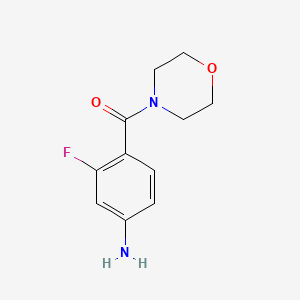
![1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1398984.png)

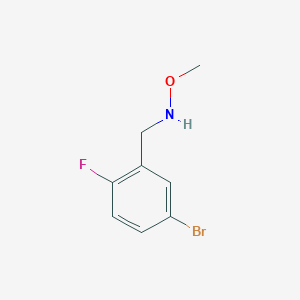
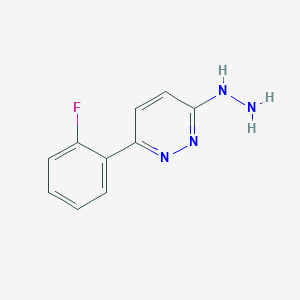
![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
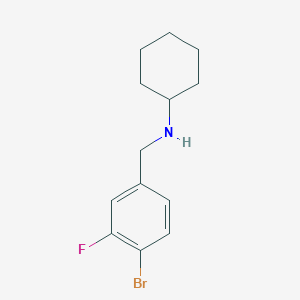
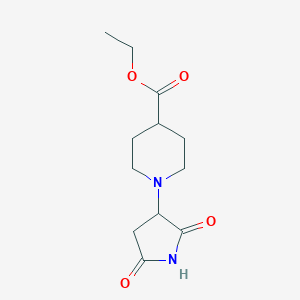
![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)
